Cas no 2228267-22-7 (4-(3-bromo-2,4-difluorophenyl)-1H-imidazole)
4-(3-bromo-2,4-difluorophenyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 4-(3-bromo-2,4-difluorophenyl)-1H-imidazole
- EN300-1916646
- 2228267-22-7
-
- Inchi: 1S/C9H5BrF2N2/c10-8-6(11)2-1-5(9(8)12)7-3-13-4-14-7/h1-4H,(H,13,14)
- InChI Key: DXHILZSYCNESKJ-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1F)C1=CN=CN1)F
Computed Properties
- Exact Mass: 257.96042g/mol
- Monoisotopic Mass: 257.96042g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 28.7Ų
4-(3-bromo-2,4-difluorophenyl)-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1916646-0.05g |
4-(3-bromo-2,4-difluorophenyl)-1H-imidazole |
2228267-22-7 | 0.05g |
$1091.0 | 2023-09-17 | ||
| Enamine | EN300-1916646-0.1g |
4-(3-bromo-2,4-difluorophenyl)-1H-imidazole |
2228267-22-7 | 0.1g |
$1144.0 | 2023-09-17 | ||
| Enamine | EN300-1916646-0.25g |
4-(3-bromo-2,4-difluorophenyl)-1H-imidazole |
2228267-22-7 | 0.25g |
$1196.0 | 2023-09-17 | ||
| Enamine | EN300-1916646-0.5g |
4-(3-bromo-2,4-difluorophenyl)-1H-imidazole |
2228267-22-7 | 0.5g |
$1247.0 | 2023-09-17 | ||
| Enamine | EN300-1916646-1.0g |
4-(3-bromo-2,4-difluorophenyl)-1H-imidazole |
2228267-22-7 | 1g |
$1299.0 | 2023-06-01 | ||
| Enamine | EN300-1916646-2.5g |
4-(3-bromo-2,4-difluorophenyl)-1H-imidazole |
2228267-22-7 | 2.5g |
$2548.0 | 2023-09-17 | ||
| Enamine | EN300-1916646-5.0g |
4-(3-bromo-2,4-difluorophenyl)-1H-imidazole |
2228267-22-7 | 5g |
$3770.0 | 2023-06-01 | ||
| Enamine | EN300-1916646-10.0g |
4-(3-bromo-2,4-difluorophenyl)-1H-imidazole |
2228267-22-7 | 10g |
$5590.0 | 2023-06-01 | ||
| Enamine | EN300-1916646-1g |
4-(3-bromo-2,4-difluorophenyl)-1H-imidazole |
2228267-22-7 | 1g |
$1299.0 | 2023-09-17 | ||
| Enamine | EN300-1916646-5g |
4-(3-bromo-2,4-difluorophenyl)-1H-imidazole |
2228267-22-7 | 5g |
$3770.0 | 2023-09-17 |
4-(3-bromo-2,4-difluorophenyl)-1H-imidazole Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 4-(3-bromo-2,4-difluorophenyl)-1H-imidazole
Introduction to 4-(3-bromo-2,4-difluorophenyl)-1H-imidazole (CAS No. 2228267-22-7)
4-(3-bromo-2,4-difluorophenyl)-1H-imidazole (CAS No. 2228267-22-7) is a significant compound in the realm of pharmaceutical and chemical research, characterized by its unique structural framework and versatile reactivity. This compound belongs to the imidazole class, a heterocyclic structure widely recognized for its biological activity and utility in medicinal chemistry. The presence of both bromine and fluorine substituents in its aromatic ring enhances its potential as a building block for more complex molecules, making it a subject of considerable interest in drug discovery initiatives.
The 3-bromo-2,4-difluorophenyl moiety in the molecular structure imparts distinct electronic properties, which can influence its interactions with biological targets. Such modifications are strategically employed to modulate binding affinities and selectivity in drug design. The imidazole ring itself is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting pharmacological properties ranging from antiviral to anticancer effects. The combination of these elements in 4-(3-bromo-2,4-difluorophenyl)-1H-imidazole suggests a compound with potential therapeutic applications that warrant further exploration.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high precision. Molecular docking studies indicate that this molecule may interact effectively with enzymes and receptors involved in critical metabolic pathways. The fluorine atoms, in particular, are known to enhance metabolic stability and binding interactions, attributes that are highly valued in the development of novel therapeutics. Such insights are derived from cutting-edge methodologies that integrate quantum mechanics and machine learning algorithms, providing a deeper understanding of molecular interactions at an atomic level.
In the context of modern drug discovery, 4-(3-bromo-2,4-difluorophenyl)-1H-imidazole represents a promising scaffold for developing small-molecule inhibitors. Its structural features make it amenable to further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These transformations allow chemists to introduce additional pharmacophores or optimize existing ones, thereby tailoring the compound’s biological profile. The bromine substituent serves as an excellent handle for palladium-catalyzed reactions, facilitating the synthesis of diverse derivatives with tailored properties.
The pharmaceutical industry has increasingly recognized the importance of fluorinated aromatic compounds due to their favorable pharmacokinetic profiles. Compounds like 4-(3-bromo-2,4-difluorophenyl)-1H-imidazole exemplify how strategic incorporation of halogen atoms can enhance drug-like characteristics such as lipophilicity and bioavailability. Preclinical studies have begun to explore its potential as an intermediate in the synthesis of kinase inhibitors, particularly those targeting aberrantly activated signaling pathways in cancer. The imidazole core is frequently found in approved drugs, underscoring its significance as a pharmacologically relevant motif.
From a synthetic chemistry perspective, the preparation of 4-(3-bromo-2,4-difluorophenyl)-1H-imidazole involves multi-step processes that highlight modern synthetic strategies. Key steps include halogenation reactions followed by nucleophilic substitution or metal-catalyzed coupling techniques. These methods leverage advanced catalytic systems that improve yield and selectivity while minimizing environmental impact. Green chemistry principles are increasingly being applied to optimize synthetic routes for such compounds, ensuring sustainable production practices align with global regulatory standards.
The versatility of 4-(3-bromo-2,4-difluorophenyl)-1H-imidazole extends beyond pharmaceutical applications; it also finds utility in materials science and agrochemical research. Its ability to serve as a precursor for more complex molecules makes it a valuable reagent in industrial settings where precise molecular design is essential. Collaborative efforts between academia and industry are driving innovation by exploring new synthetic methodologies and expanding the chemical space accessible through this type of intermediate.
As computational tools continue to evolve, virtual screening methods are becoming indispensable for identifying promising candidates like 4-(3-bromo-2,4-difluorophenyl)-1H-imidazole early in the drug discovery pipeline. High-throughput virtual screening enables researchers to evaluate thousands of compounds rapidly, narrowing down the most promising hits for experimental validation. This approach not only accelerates the development process but also reduces costs associated with traditional screening methods.
The future prospects for 4-(3-bromo-2,4-difluorophenyl)-1H-imidazole remain bright as ongoing research uncovers new applications and synthetic possibilities. Its unique structural features position it as a key intermediate for next-generation therapeutics targeting complex diseases such as cancer and neurodegenerative disorders. By integrating advances from multiple disciplines—including organic synthesis, medicinal chemistry, and computational biology—scientists are poised to unlock the full potential of this remarkable compound.
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